

# Application Note: GC-MS Analysis of Methyl 3-methoxy-2-phenyl-2-propenoate

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## Compound of Interest

Compound Name:	Methyl 3-methoxy-2-phenyl-2-propenoate
CAS No.:	6460-86-2
Cat. No.:	B8688461

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Target Audience: Analytical Chemists, Process Chemists, and Agrochemical Development Professionals  
Matrix: Synthetic Intermediates / Technical Grade Material  
Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

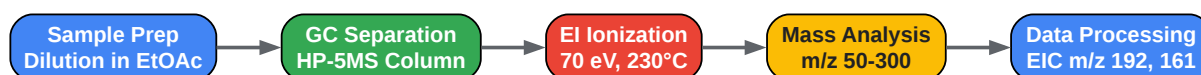
## Introduction and Mechanistic Rationale

**Methyl 3-methoxy-2-phenyl-2-propenoate** (also known as methyl  $\alpha$ -(methoxymethylene)phenylacetate) is a highly valuable synthetic intermediate. It serves as the core pharmacophore for a broad class of strobilurin fungicides, including azoxystrobin, kresoxim-methyl, and coumoxystrobin[1][2]. The biological efficacy of these agrochemicals relies heavily on the (E)-methyl 3-methoxy-2-phenylacrylate substructure, which inhibits mitochondrial respiration in pathogenic fungi[1][2].

Given its critical role in agrochemical synthesis, rigorous quality control of this intermediate is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for this compound due to its high volatility, thermal stability, and the highly diagnostic fragmentation patterns it produces under Electron Ionization (EI)[3][4].

This application note details a self-validating, high-throughput GC-MS protocol designed to quantify **Methyl 3-methoxy-2-phenyl-2-propenoate**, providing both the step-by-step methodology and the mechanistic reasoning behind the analytical parameters.

## Analytical Workflow Visualization



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Figure 1: GC-MS Analytical Workflow for **Methyl 3-methoxy-2-phenyl-2-propenoate**.

## Experimental Protocol: A Self-Validating System

To ensure trustworthiness, this protocol incorporates a self-validating framework utilizing Internal Standards (IS) and matrix spike recoveries to continuously monitor extraction efficiency and instrument drift[3].

### Step 1: Sample Preparation

- Causality: Ethyl acetate is selected as the diluent/extraction solvent because its moderate polarity efficiently solubilizes the ester and ether functionalities of the target analyte without extracting highly polar inorganic salts from the synthetic matrix[3].
- Procedure:
  - Weigh accurately 10.0 mg of the technical grade sample into a 10 mL volumetric flask.
  - Dissolve and make up to volume with HPLC-grade ethyl acetate (Stock Solution: 1 mg/mL).

- Transfer 100  $\mu\text{L}$  of the stock solution to a 1.5 mL autosampler vial.
- Add 10  $\mu\text{L}$  of Triphenyl Phosphate (TPP) internal standard solution (100  $\mu\text{g}/\text{mL}$ ).  
Rationale: TPP elutes in a similar thermal window but yields distinct mass fragments ( $m/z$  326), acting as a reliable internal standard to correct for injection volume variations.
- Dilute with 890  $\mu\text{L}$  of ethyl acetate, cap, and vortex for 10 seconds.

## Step 2: GC-MS Instrument Parameters

- Causality: A 5% phenyl methyl siloxane column (e.g., HP-5MS) is chosen because the slight polarizability of the phenyl groups provides excellent selectivity for the aromatic ring of the analyte, ensuring sharp peak shapes and baseline resolution from synthetic byproducts[4].

Table 1: Optimized GC-MS Parameters

Parameter	Setting	Mechanistic Purpose
Column	HP-5MS (30 m × 0.25 mm, 0.25 μm)	Optimal phase ratio for volatile aromatic esters.
Carrier Gas	Helium, constant flow at 1.0 mL/min	Maintains uniform linear velocity for reproducible retention times.
Injection Volume	1.0 μL, Split ratio 10:1	Prevents column overloading while maintaining high sensitivity.
Inlet Temperature	250 °C	Ensures instantaneous and complete volatilization of the sample.
Oven Program	80 °C (1 min) → 15 °C/min → 280 °C (5 min)	Initial low temp allows solvent focusing; the ramp ensures rapid elution of the analyte (b.p. ~280 °C).
Ion Source Temp	230 °C	Prevents analyte condensation in the source.
Ionization Energy	70 eV (Electron Impact)	Standardized energy to generate reproducible, library-searchable mass spectra.
Acquisition Mode	Scan (m/z 50–300) & SIM (m/z 192, 161)	Scan for unknown impurity profiling; SIM for high-sensitivity quantitation.

### Step 3: Quality Control & System Suitability

- Blank Injection: Run a pure ethyl acetate blank prior to the sample sequence to verify the absence of column carryover.
- Calibration Curve: Inject a 5-point calibration curve (1, 5, 10, 20, 50 μg/mL). The system is validated only if the correlation coefficient (  $R^2$  ) is  $\geq 0.995$  and the IS peak area varies by

≤5% across all injections.

## Mass Spectrometry Data & Mechanistic Assignments

Under 70 eV Electron Ionization, **Methyl 3-methoxy-2-phenyl-2-propenoate** ( C<sub>11</sub>H<sub>12</sub>O<sub>3</sub>, Exact Mass: 192.08) undergoes highly predictable fragmentation driven by the stability of the resulting conjugated and aromatic ions[5][6].

Table 2: Diagnostic EI-MS Fragment Ions

m/z	Ion Type	Relative Abundance	Structural Assignment & Causality
192	[M] <sup>+</sup>	~40%	Molecular Ion: The conjugated enol ether and aromatic ring stabilize the radical cation, resulting in a strong molecular ion peak.
161	[M-OCH <sub>3</sub> ] <sup>+</sup>	Base Peak (100%)	Primary Cleavage: α - cleavage of the methoxy group from the ester or enol ether moiety. The resulting acylium or oxonium ion is highly resonance-stabilized.
133	[M-COOCH <sub>3</sub> ] <sup>+</sup>	~60%	Ester Loss: Direct loss of the entire methyl ester radical, leaving a stabilized phenylvinyl cation.
103	[C <sub>8</sub> H <sub>7</sub> ] <sup>+</sup>	~30%	Styrenyl Cation: Formed by further degradation of the m/z 133 ion via loss of formaldehyde ( CH <sub>2</sub> O ).

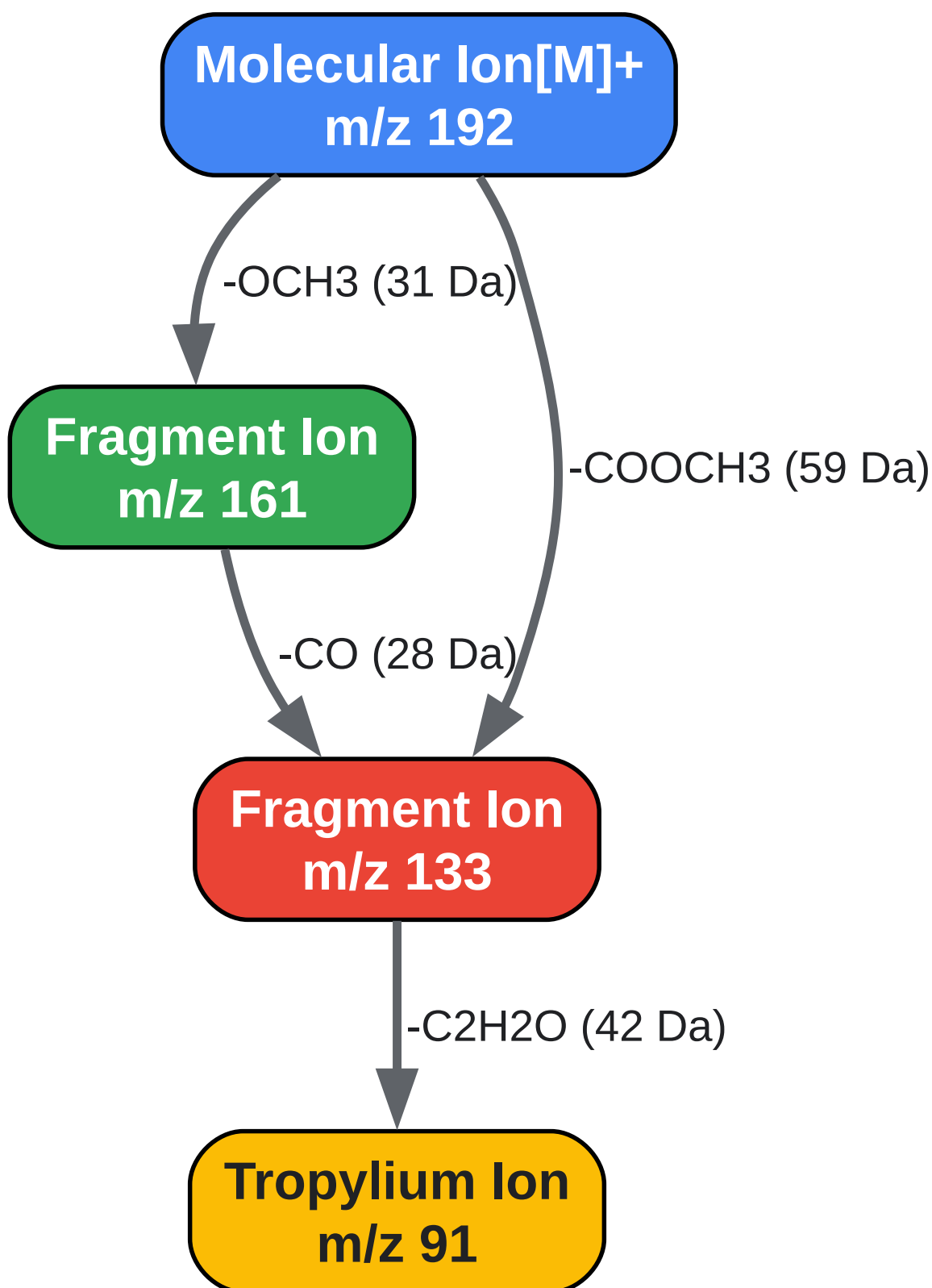
91

[C7H7]<sup>+</sup>

~45%

Tropylium Ion: A universal marker for alkyl-substituted benzenes, formed via skeletal rearrangement.

## Fragmentation Pathway Visualization



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Figure 2: Proposed EI-MS Fragmentation Pathway for **Methyl 3-methoxy-2-phenyl-2-propenoate**.

## Conclusion

The GC-MS method outlined above provides a robust, self-validating framework for the analysis of **Methyl 3-methoxy-2-phenyl-2-propenoate**. By utilizing a mid-polarity extraction solvent coupled with a non-polar stationary phase, the method ensures high-resolution separation from synthetic impurities[3][4]. Furthermore, the diagnostic fragments (m/z 192, 161, 133) allow for unambiguous identification and highly sensitive SIM-based quantitation, ensuring the integrity of downstream strobilurin fungicide manufacturing processes[2][6].

## References

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- Synthesis of Methyl Esters from Banda Nutmeg and Papua Nutmeg Oil Production Wastes Using the Ultrasonication Method Source: Jurnal Universitas Padjadjaran URL:[[Link](#)]

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